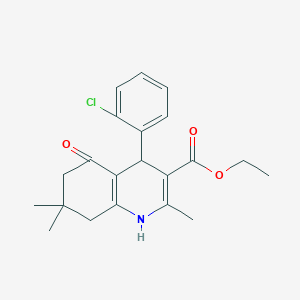

Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative synthesized via solvent-free, catalyst-free methods adhering to green chemistry principles . This compound exhibits a broad spectrum of pharmacological activities, including:

- Antimicrobial effects: Significant inhibition of Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, with dose-dependent reductions in bacterial viability (Table 2, ).

- Low cytotoxicity: Minimal cytotoxic effects on human cell lines, enhancing its therapeutic safety profile .

Structurally, the compound features a 2-chlorophenyl substituent at the C4 position of the hexahydroquinoline core, which contributes to its bioactivity through steric and electronic interactions with biological targets .

Properties

IUPAC Name |

ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClNO3/c1-5-26-20(25)17-12(2)23-15-10-21(3,4)11-16(24)19(15)18(17)13-8-6-7-9-14(13)22/h6-9,18,23H,5,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNZLJOGBMQQQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3Cl)C(=O)CC(C2)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the hexahydroquinoline ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylates, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and interference with DNA replication in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and synthetic profiles of ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate are compared below with analogs differing in substituent groups or synthesis methodologies.

Substitution at the C4 Aryl Group

Key Observations :

- Positional isomerism : The 2-chlorophenyl substituent in the target compound enhances PLA2 inhibition compared to 3- or 4-chlorophenyl analogs, likely due to optimized steric interactions with enzyme active sites .

- Synthetic efficiency: The 4-chlorophenyl analog achieves higher yields (92%) under nanocatalytic conditions, whereas the target compound’s solvent-free synthesis prioritizes environmental sustainability over yield .

Substitution in the Ester Group or Core Structure

Key Observations :

Pharmacological Activity Comparison

Antimicrobial Activity

- Target compound: Exhibits MIC values of 25 µg/mL against P. aeruginosa (ATCC 27853), outperforming positive controls like ciprofloxacin in some assays .

- 4-Chlorophenyl analog: Comparable inhibition of P. aeruginosa but requires catalytic synthesis, complicating scalability .

Enzyme Inhibition

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

The compound is typically synthesized via the Hantzsch multicomponent reaction, involving a one-pot condensation of an aldehyde (e.g., 2-chlorobenzaldehyde), dimedone, ethyl acetoacetate, and ammonium acetate. Solvent-free or green catalytic conditions (e.g., using natural organic acids or magnetic nanocatalysts) improve yield and sustainability . For example, a hot filtration test under optimized conditions achieved high efficiency with magnetic graphene oxide-fucoidan catalysts .

Q. How is the structural characterization of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For instance, triclinic crystal systems (space group P1) with defined lattice parameters (e.g., a = 7.3523 Å, b = 9.6349 Å) and hydrogen-bonded motifs confirm the stereochemistry . Complementary techniques include FT-IR (to identify functional groups like C=O at ~1695 cm⁻¹) and NMR (1H/13C) to assign proton environments and carbon frameworks .

Q. What preliminary biological activities have been reported for this compound?

Initial studies highlight antimicrobial activity against Staphylococcus aureus and Escherichia coli, with low minimum inhibitory concentrations (MICs) compared to commercial antibiotics. It also exhibits enzyme-modulating effects, potentially targeting cyclooxygenase (COX) or acetylcholinesterase .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound under varying catalytic conditions?

Density Functional Theory (DFT) calculations can predict transition states and energetics for Hantzsch reaction steps. For example, comparing activation energies between copper-based catalysts (DABCO2CuCl4) and acidic ionic liquids reveals mechanistic insights into proton transfer and regioselectivity . Experimental validation via kinetic studies (e.g., turnover frequency measurements) further refines catalytic efficiency .

Q. What crystallographic challenges arise during refinement, and how are they resolved?

Twinning or disordered solvent molecules in SC-XRD data require advanced refinement tools like SHELXL or OLEX2. For instance, hydrogen-bonding networks in the triclinic lattice may necessitate constraints on isotropic displacement parameters (Ueq). High-resolution data (≤ 0.8 Å) and iterative Fourier difference maps help resolve ambiguities .

Q. How do substituent variations on the phenyl ring affect bioactivity?

Comparative studies with analogs (e.g., 4-methoxyphenyl or 4-nitrophenyl derivatives) reveal structure-activity relationships (SAR). For example, electron-withdrawing groups (e.g., -Cl) enhance antimicrobial potency due to increased lipophilicity, while hydroxyl groups improve antioxidant capacity via radical scavenging . Dose-response assays (IC50 values) and molecular docking against target enzymes (e.g., COX-2) further validate these trends .

Q. What experimental strategies address contradictions in reported biological data?

Discrepancies in MIC values or enzyme inhibition rates may stem from assay variability (e.g., broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) and triplicate replicates with statistical analysis (e.g., ANOVA) improve reproducibility. Synchrotron-based crystallography can also resolve conflicting structural interpretations .

Methodological Tables

Q. Table 1: Comparative Catalytic Efficiency in Synthesis

| Catalyst | Yield (%) | Reaction Time (h) | Conditions | Reference ID |

|---|---|---|---|---|

| Magnetic graphene oxide | 92 | 3 | Solvent-free, 80°C | |

| DABCO2CuCl4 | 89 | 2.5 | Ethanol, reflux | |

| Natural organic acid | 85 | 4 | H2O, 70°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.